6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with a carboxylic acid group and a thiophene derivative, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by its coupling with the cyclohexene ring. Key steps include:
Formation of the Thiophene Derivative: This involves the reaction of 4-tert-butylphenyl with ethyl chloroformate and methylthiophene under controlled conditions.
Coupling Reaction: The thiophene derivative is then coupled with cyclohex-3-ene-1-carboxylic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various substituted thiophenes, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Properties
Molecular Formula |
C26H31NO5S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
6-[[4-(4-tert-butylphenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C26H31NO5S/c1-6-32-25(31)21-20(16-11-13-17(14-12-16)26(3,4)5)15(2)33-23(21)27-22(28)18-9-7-8-10-19(18)24(29)30/h7-8,11-14,18-19H,6,9-10H2,1-5H3,(H,27,28)(H,29,30) |
InChI Key |
VOHSMKCPQCVCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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